3-Fluoro-2-methylbenzenethiol
Description
Contextualization within Fluorine Chemistry and Organosulfur Chemistry Research
The scientific relevance of 3-Fluoro-2-methylbenzenethiol is best understood at the intersection of two major fields: organosulfur chemistry and fluorine chemistry. Organosulfur compounds, defined by the presence of a carbon-sulfur covalent bond, are fundamental in areas ranging from biochemistry to industrial applications. fiveable.me They are key components of essential biomolecules like amino acids and enzymes, and their unique reactivity is harnessed in organic synthesis and materials science. fiveable.mebritannica.com The thiol group, in particular, is noted for its ability to form disulfide bridges, which are crucial for stabilizing protein structures. fiveable.me
Parallel to this, fluorine chemistry has become indispensable, especially in the pharmaceutical and materials sectors. acs.org The introduction of fluorine into organic molecules can dramatically alter their properties. chemistryviews.org Due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, fluorinated compounds often exhibit enhanced metabolic stability, increased bioavailability, and modulated lipophilicity. researchgate.netacs.org In aromatic systems, the strongly electron-withdrawing nature of fluorine can activate the ring towards nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult to achieve on standard aromatic rings. core.ac.uk
The compound this compound, therefore, embodies a synergistic combination of these chemical principles. It is a fluorinated aromatic thiol, a class of molecules that leverages the benefits of both sulfur and fluorine chemistry. Research into such compounds explores how the interplay between the fluoro- and methyl-substituents on the benzenethiol (B1682325) core influences reactivity and dictates potential applications, from creating novel drug scaffolds to developing advanced materials. core.ac.ukacs.org
Significance of Substituted Aromatic Thiols in Synthetic and Applied Sciences
Substituted aromatic thiols are highly valued reagents in both synthetic and applied sciences due to their versatile reactivity and the useful properties they impart to larger molecules. britannica.com
In Synthetic Chemistry , these compounds serve as critical building blocks. They readily participate in a variety of transformations, including nucleophilic substitution and addition reactions. fiveable.me For instance, the fluorine-thiol displacement reaction (FTDR) is a modern bioorthogonal labeling technique that relies on the selective reaction between a thiol and a fluorinated substrate. biorxiv.orgnih.gov Furthermore, aromatic thiols are used in catalyst-free Michael additions to create complex sulfur-containing molecules and are employed in the synthesis of important heterocyclic structures like benzothiophenes. core.ac.ukresearchgate.net
In Applied Sciences , the significance of substituted aromatic thiols is particularly evident in two key areas:
Medicinal Chemistry: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. chemistryviews.org Aromatic thiols containing fluorine, such as this compound, are valuable intermediates in the synthesis of new pharmaceutical agents. solubilityofthings.com The trifluoromethylthio (SCF₃) group, for example, can be introduced to increase a compound's lipophilicity, potentially improving its ability to cross biological membranes. chemistryviews.org Fluorinated thiol-conjugated peptides have also been developed as potent antimicrobial agents. acs.org
Materials Science: Organosulfur compounds have found extensive applications in the development of advanced materials. acs.org Long-chain alkanethiols are famous for their ability to form self-assembled monolayers (SAMs) on gold surfaces, a foundational technique in nanotechnology. britannica.com In the realm of energy, organosulfur compounds are being investigated as cathode materials for lithium-sulfur batteries, offering a way to improve sulfur utilization and suppress degradation processes. rsc.org They also play a role in the synthesis and surface chemistry of quantum dots. acs.org
Historical and Contemporary Research Trajectories for Fluorinated Methylated Benzenethiols
The research trajectory for fluorinated methylated benzenethiols has evolved from fundamental substitution reactions to highly sophisticated and targeted applications. Historically, the primary reaction involving these compounds was nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile. core.ac.uk A classic example is the para-fluoro-thiol reaction (PFTR), a long-established method for conjugating thiols to perfluorinated benzene (B151609) rings. acs.org
Contemporary research has shifted towards more advanced and efficient synthetic methodologies. A major focus is the use of photoredox catalysis, which employs visible light to mediate reactions under mild conditions. chemistryviews.org This approach has been successfully used for the S-trifluoromethylation and S-difluoromethylation of aromatic thiols, providing access to valuable fluorinated motifs for drug discovery. chemistryviews.orgresearchgate.net
Another significant modern trend is the application of these compounds in chemical biology. The fluorine-thiol displacement reaction (FTDR) has been developed as a "steric-free" and bioorthogonal tool for labeling proteins and other biomolecules within living cells. biorxiv.orgnih.gov This allows researchers to study complex biological processes, such as acetylation, with minimal perturbation to the system. nih.gov
The synthesis of specific isomers, such as this compound and its relatives like 4-fluoro-2-methylbenzenethiol, remains a key area of research, as the precise placement of the fluoro and methyl groups critically influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and suitability for various applications. sigmaaldrich.com Current efforts continue to focus on developing novel, efficient, and sustainable methods for synthesizing these and other organofluorine compounds for use in medicinal chemistry and materials science. researchgate.netfu-berlin.de
Data Tables
Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1208075-28-8 | sigmaaldrich.comcymitquimica.com |
| Molecular Formula | C₇H₇FS | sigmaaldrich.com |
| Molecular Weight | 142.19 g/mol | cymitquimica.comriekemetals.com |
| InChI Key | SWXOGIWNHWXDBS-UHFFFAOYSA-N | sigmaaldrich.comcymitquimica.com |
| Physical Form | Clear Liquid | cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXOGIWNHWXDBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Thiol (-SH) Group Installation
The introduction of a thiol group to an aromatic ring can be accomplished through several key transformations. These methods often involve the conversion of a more readily available functional group into the desired thiol.
Diazotization-Based Transformations for Sulfur Incorporation
A classic and versatile method for introducing a sulfur-containing group onto an aromatic ring involves the diazotization of an amino group. This process typically begins with the conversion of an aniline (B41778) derivative, in this case, 3-fluoro-2-methylaniline, into a diazonium salt. This is achieved by treating the aniline with a diazotizing agent, such as sodium nitrite (B80452), in an acidic medium. utrgv.edugoogle.com The resulting diazonium salt is a highly reactive intermediate that can undergo nucleophilic substitution with a sulfur-containing nucleophile.
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Sulfur Incorporation: 2Ar-N₂⁺X⁻ + Na₂S₂ → Ar-S-S-Ar + 2N₂ + 2NaX
Reduction: Ar-S-S-Ar + [Reducing Agent] → 2Ar-SH
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Diazotization | Sodium nitrite (NaNO₂), Acid (e.g., HCl) | Diazonium salt (Ar-N₂⁺X⁻) |
| 2 | Sulfur Incorporation | Sodium disulfide (Na₂S₂) | Diaryl disulfide (Ar-S-S-Ar) |
| 3 | Reduction | e.g., Sodium borohydride (B1222165) (NaBH₄), Triphenylphosphine (B44618) (PPh₃) | Aryl thiol (Ar-SH) |
Nucleophilic Thiolation Approaches
Nucleophilic aromatic substitution (SNA r) provides another avenue for the introduction of a thiol group. This approach typically involves the reaction of an aryl halide, such as 3-fluoro-2-methylhalobenzene, with a sulfur nucleophile. For this reaction to proceed efficiently, the aromatic ring must be activated by the presence of electron-withdrawing groups. byjus.comfiveable.me The halogen atom then serves as a leaving group, which is displaced by the incoming thiol or thiolate.
Common sulfur nucleophiles used in these reactions include sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), and various thiolates (RS⁻). nih.gov The choice of nucleophile and reaction conditions, such as solvent and temperature, can significantly influence the yield and selectivity of the reaction. For instance, the reaction of an aryl halide with a thiol in the presence of a base is a common method for forming aryl thioethers, which can then be cleaved to yield the desired thiol. nih.gov
| Aryl Halide | Sulfur Nucleophile | Typical Conditions | Product |
| Ar-X (X = F, Cl, Br, I) | NaSH | Polar aprotic solvent (e.g., DMF, DMAc), Heat | Ar-SH |
| Ar-X (X = F, Cl, Br, I) | Na₂S₂ | Polar aprotic solvent, Heat | Ar-S-S-Ar (then reduced) |
| Ar-X (X = F, Cl, Br, I) | R-SH + Base | Catalyst (e.g., CuI, Ni), Heat | Ar-S-R (then cleaved) |
Reductive Pathways for Thiol Generation from Precursors
Aryl thiols can also be prepared through the reduction of various sulfur-containing functional groups. A common precursor is the arylsulfonyl chloride (Ar-SO₂Cl), which can be readily synthesized from the corresponding arene. The reduction of arylsulfonyl chlorides to aryl thiols can be achieved using a variety of reducing agents. researchgate.net
One effective method involves the use of triphenylphosphine in toluene (B28343). researchgate.net Other reducing agents, such as zinc and acid, can also be employed. The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Another important reductive pathway is the cleavage of diaryl disulfides (Ar-S-S-Ar). As mentioned in the diazotization section, disulfides are often intermediates in the synthesis of aryl thiols. The reduction of the disulfide bond to yield two equivalents of the thiol is a crucial final step. Common reagents for this transformation include sodium borohydride (NaBH₄) and triphenylphosphine. acs.org
| Precursor | Reducing Agent | Product |
| Arylsulfonyl chloride (Ar-SO₂Cl) | Triphenylphosphine (PPh₃), Zinc (Zn)/Acid | Aryl thiol (Ar-SH) |
| Diaryl disulfide (Ar-S-S-Ar) | Sodium borohydride (NaBH₄), Triphenylphosphine (PPh₃) | Aryl thiol (Ar-SH) |
Methodologies for Aromatic Fluorination
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 3-fluoro-2-methylbenzenethiol. This can be achieved through either electrophilic or nucleophilic fluorination strategies.
Electrophilic Fluorination Protocols
Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "electrophilic fluorine" (F⁺). alfa-chemistry.comsigmaaldrich.com This method is particularly useful for the direct fluorination of arenes. A variety of electrophilic fluorinating reagents have been developed, each with its own reactivity profile and substrate scope. alfa-chemistry.com
Commonly used electrophilic fluorinating agents include N-fluoropyridinium salts, N-fluorobenzenesulfonimide (NFSI), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. alfa-chemistry.comsigmaaldrich.com These reagents are generally more stable and easier to handle than elemental fluorine. chinesechemsoc.org The reaction mechanism involves the attack of the aromatic ring on the electrophilic fluorine atom, followed by the loss of a proton to restore aromaticity.
| Electrophilic Fluorinating Agent | Abbreviation | Characteristics |
| N-Fluoropyridinium salts | NFPy | Versatile reagents for various substrates. |
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and highly electrophilic. alfa-chemistry.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, mild, and widely applicable. sigmaaldrich.com |
Nucleophilic Aromatic Substitution Routes for Fluorine Introduction
Nucleophilic aromatic substitution (SNA r) can also be employed to introduce a fluorine atom. In this case, a leaving group on the aromatic ring, such as a nitro group or a halogen, is displaced by a fluoride (B91410) ion (F⁻). researchgate.net For this reaction to be successful, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com
A classic example of this type of reaction is the Halex process, which involves the exchange of a chlorine atom for a fluorine atom using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. The efficiency of the reaction is highly dependent on the nature of the leaving group, with nitro groups generally being more readily displaced than halogens.
| Leaving Group | Fluoride Source | Typical Conditions |
| Nitro group (-NO₂) | Potassium fluoride (KF), Cesium fluoride (CsF) | Polar aprotic solvent (e.g., DMSO, sulfolane), High temperature |
| Halogen (-Cl, -Br) | Potassium fluoride (KF), Cesium fluoride (CsF) | Phase-transfer catalyst, High temperature |
Approaches for Methyl Group Retention and Functionalization on the Aromatic Core
A critical challenge in the synthesis of this compound is the strategic introduction of the fluoro and thiol groups onto the toluene backbone without unwanted side reactions involving the methyl group. Various synthetic strategies have been developed to achieve this, primarily focusing on directing group effects and the careful selection of reagents and reaction conditions.
One common approach involves the use of starting materials where the substitution pattern is already established, thereby protecting the methyl group from direct functionalization. For instance, the use of substituted toluenes, such as fluorotoluenes or aminotoluenes, allows for the regioselective introduction of the remaining functional groups.
Another key strategy involves the transformation of a pre-existing functional group on the aromatic ring into the desired thiol or fluoro moiety. This can be achieved through various named reactions and multi-step sequences where the methyl group remains a spectator throughout the transformations. For example, the conversion of an amino group via diazotization is a powerful method for introducing a variety of functional groups, including thiols and fluorides, at a specific position on the aromatic ring, thus preserving the integrity of the methyl substituent.
Integrated Multi-Step Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through multi-step reaction sequences that start from readily available precursors. Two primary retrosynthetic approaches have been identified, starting from either a substituted aniline or a halogenated toluene derivative.
Route 1: From 3-Fluoro-2-methylaniline
A prevalent and well-established method for the synthesis of aryl thiols is through the diazotization of the corresponding aniline, followed by the introduction of a sulfur-containing reagent. This pathway, often referred to as a Sandmeyer-type reaction or the Leuckart thiophenol reaction, is applicable to the synthesis of this compound. wikipedia.org
The synthesis commences with the diazotization of 3-fluoro-2-methylaniline. This is typically achieved by treating the aniline with sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt intermediate.
Subsequent reaction of the diazonium salt with a sulfur source introduces the thiol functionality. A common reagent for this transformation is potassium ethyl xanthate. The resulting xanthate ester is then hydrolyzed, typically under basic conditions, to yield the desired this compound.
Table 1: Exemplary Multi-Step Synthesis of this compound from 3-Fluoro-2-methylaniline
| Step | Reactants | Reagents | Product |
| 1 | 3-Fluoro-2-methylaniline | 1. NaNO₂, HCl, H₂O, 0-5 °C | 3-Fluoro-2-methylbenzenediazonium chloride |
| 2 | 3-Fluoro-2-methylbenzenediazonium chloride | Potassium ethyl xanthate | S-(3-Fluoro-2-methylphenyl) O-ethyl carbonodithioate |
| 3 | S-(3-Fluoro-2-methylphenyl) O-ethyl carbonodithioate | 1. NaOH, H₂O, Heat; 2. H⁺ | This compound |
Route 2: From 2-Bromo-6-fluorotoluene (B73676)
An alternative synthetic strategy involves the use of a halogenated precursor, such as 2-bromo-6-fluorotoluene. In this approach, the bromine atom serves as a leaving group for the introduction of the thiol group. This can be accomplished through various methods, including nucleophilic aromatic substitution or, more commonly, through metal-catalyzed cross-coupling reactions.
For instance, a palladium-catalyzed thiolation reaction can be employed. In this process, 2-bromo-6-fluorotoluene is reacted with a suitable sulfur source, such as a thiolating agent in the presence of a palladium catalyst and a phosphine (B1218219) ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Another possibility is the reaction with a hydrosulfide salt, such as sodium hydrosulfide. However, this direct nucleophilic substitution on an unactivated aryl halide can be challenging and may require harsh reaction conditions.
Table 2: Potential Multi-Step Synthesis of this compound from 2-Bromo-6-fluorotoluene
| Step | Reactants | Reagents and Conditions | Product |
| 1 | 2-Bromo-6-fluorotoluene | Thiolating agent (e.g., Sodium thiomethoxide), Palladium catalyst (e.g., Pd(dba)₂), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Solvent (e.g., Toluene), Heat | 3-Fluoro-2-methyl(methylthio)benzene |
| 2 | 3-Fluoro-2-methyl(methylthio)benzene | Demethylation agent | This compound |
Development of Sustainable Synthetic Routes and Methodological Improvements
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methodologies in chemical manufacturing. This trend, often referred to as "green chemistry," aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
For the synthesis of this compound and related compounds, several green chemistry principles can be applied. One area of focus is the use of alternative reaction media to replace traditional volatile organic solvents. Water, ionic liquids, and supercritical fluids are being explored as greener alternatives.
Phase-transfer catalysis (PTC) represents another important strategy for developing more sustainable processes. crdeepjournal.orgwikipedia.orgnih.govresearchgate.net PTC can facilitate reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and reducing the need for harsh organic solvents. wikipedia.org This technique can be particularly useful in the nucleophilic substitution reactions on aryl halides.
Furthermore, the development of more efficient and recyclable catalysts is a key aspect of green chemistry. For metal-catalyzed reactions, such as the thiolation of aryl halides, the use of catalysts with high turnover numbers and the ability to be recovered and reused can significantly reduce waste and cost. Organocatalysis, which utilizes small organic molecules as catalysts, is also emerging as a powerful and sustainable alternative to metal-based catalysis in certain transformations. nih.gov
Chemical Reactivity and Mechanistic Elucidation
Reactivity Profiles of the Thiol Group (-SH)
The thiol group is the primary site of reactivity in many reactions involving 3-Fluoro-2-methylbenzenethiol. Its sulfur atom, with its lone pairs of electrons, imparts nucleophilic character, while the S-H bond is susceptible to oxidation.
Nucleophilic Reactions of the Thiol Moiety
The thiol group can act as a potent nucleophile, particularly after deprotonation to the corresponding thiolate anion. This thiolate is a soft nucleophile, readily participating in substitution reactions with a variety of electrophiles. The general mechanism involves the attack of the electron-rich sulfur atom on an electron-deficient center.
In the presence of a base, this compound is converted to the 3-fluoro-2-methylbenzenethiolate anion, which can then react with alkyl halides in an SN2 reaction to form thioethers. Similarly, acylation can be achieved using acyl chlorides or anhydrides to produce thioesters. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-sulfur bonds.
Oxidative Transformations to Sulfur-Containing Derivatives
The sulfur atom in the thiol group exists in its lowest oxidation state (-2) and is readily oxidized. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides through the formation of a sulfur-sulfur bond biolmolchem.comnih.govyoutube.com. This reaction proceeds via a radical mechanism or through a sulfenic acid intermediate nih.gov. For this compound, this would result in the formation of bis(3-fluoro-2-methylphenyl) disulfide.
Stronger oxidation is required to form higher oxidation state sulfur compounds. The synthesis of sulfonyl chlorides from thiols can be achieved using aggressive oxidizing and chlorinating agents rsc.orgrsc.orgnih.govorganic-chemistry.org. A common method involves treating the thiol with chlorine gas in the presence of water or using reagents like a mixture of nitric acid and hydrochloric acid rsc.org. These powerful conditions oxidize the sulfur atom completely to the +6 state, yielding 3-fluoro-2-methylbenzenesulfonyl chloride, a versatile intermediate for the synthesis of sulfonamides and sulfonate esters nih.gov.
Table 1: Representative Oxidative Transformations of Thiols
| Starting Material Class | Reagent(s) | Product Class | Reference(s) |
| Thiophenols | H₂O₂ or I₂ | Disulfides | biolmolchem.comnih.gov |
| Thiophenols | NH₄NO₃, aq. HBr, O₂ | Sulfonyl Bromides | rsc.org |
| Thiols/Disulfides | H₂O₂, ZrCl₄ | Sulfonyl Chlorides | organic-chemistry.org |
| Thiol Derivatives | N-Chlorosuccinimide, HCl | Sulfonyl Chlorides | organic-chemistry.org |
Formation of Thioethers and Related Conjugates
The formation of thioethers (sulfides) is a hallmark reaction of thiols. As mentioned in section 3.1.1, the Williamson ether synthesis analogue, involving the reaction of the 3-fluoro-2-methylbenzenethiolate with alkyl halides, is a primary route. This reaction provides a straightforward method for attaching a wide variety of alkyl or aryl groups to the sulfur atom.
Furthermore, the nucleophilic character of the thiol allows it to participate in conjugate addition reactions (Michael additions) with α,β-unsaturated carbonyl compounds. In this reaction, the thiol adds across the carbon-carbon double bond, forming a new carbon-sulfur bond at the β-position relative to the carbonyl group. This reaction is typically catalyzed by a base to generate the more nucleophilic thiolate anion.
Cyclization Reactions Involving the Thiol Group
The thiol group, in conjunction with its ortho-methyl substituent, can participate in intramolecular or intermolecular cyclization reactions to form sulfur-containing heterocycles. A prominent example is the synthesis of benzothiophenes. While various methods exist, one pathway could involve the reaction of an ortho-lithiated derivative of this compound with an appropriate electrophile, followed by cyclization.
Another important class of heterocycles, benzothiazoles, can be synthesized from ortho-aminobenzenethiols. Although this compound lacks the ortho-amino group required for direct conversion, it could be a precursor to such a molecule through nitration and subsequent reduction of the aromatic ring. Once the ortho-aminobenzenethiol derivative is formed, condensation with aldehydes, ketones, or carboxylic acids leads to the formation of the benzothiazole (B30560) ring system ijcrt.orgresearchgate.net.
Influence of the Fluorine Atom on Aromatic Reactivity
The fluorine atom and the other substituents on the benzene (B151609) ring exert significant electronic effects that control the regioselectivity of further substitution reactions on the aromatic core.
Electron-Withdrawing Effects and Regioselectivity in Aromatic Substitution
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring direct the position of the incoming electrophile. The directing influence is a result of a combination of inductive and resonance effects libretexts.org.
-SH (Thiol) group: Generally considered a weak activating group and an ortho, para-director due to the lone pairs on the sulfur atom which can be donated into the ring via resonance.
-CH₃ (Methyl) group: An activating group and an ortho, para-director due to positive inductive effect and hyperconjugation libretexts.org.
-F (Fluoro) group: An unusual case. It is a deactivating group due to its strong negative inductive effect (-I), pulling electron density from the ring. However, it is an ortho, para-director because its lone pairs can be donated back to the ring via resonance (+R effect), stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions libretexts.org.
For this compound, the positions available for substitution are C4, C5, and C6.
Position C4: ortho to the thiol group and meta to both the methyl and fluoro groups.
Position C5: para to the methyl group, meta to the thiol group, and ortho to the fluoro group.
Position C6: para to the thiol group and ortho to the methyl group.
The directing effects of the -SH and -CH₃ groups reinforce each other, strongly favoring substitution at the C4 and C6 positions. The fluorine atom also directs ortho and para to itself, which would favor positions C2 (blocked), C4, and C6. Therefore, all three groups cooperate to direct incoming electrophiles to the C4 and C6 positions.
Between C4 and C6, steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C6. However, the powerful directing nature of the ortho-methyl and para-thiol combination makes C6 a very likely site of reaction. The C4 position is also strongly activated. The C5 position is generally disfavored as it is meta to the two activating groups (-SH and -CH₃). Consequently, electrophilic substitution on this compound is expected to yield a mixture of C4 and C6 substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Relation to -SH | Relation to -CH₃ | Relation to -F | Predicted Outcome |
| C4 | ortho | meta | ortho | Favored |
| C5 | meta | para | meta | Disfavored |
| C6 | para | ortho | para | Favored |
Intermolecular Interactions and Conformational Dynamics Modulated by Fluorine
The presence of a fluorine atom at the 3-position of the 2-methylbenzenethiol (B91028) scaffold introduces significant electronic perturbations that modulate the molecule's conformational preferences and its engagement in intermolecular interactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the thiol proton and the electron density of the aromatic ring.
The conformational dynamics of the molecule, particularly the orientation of the S-H and C-F bonds, are governed by a balance of steric repulsion, hyperconjugative interactions, and weak hydrogen bonds. In analogous fluorinated molecules, studies have shown that fluorine substitution can strongly influence the conformational properties. nih.gov For instance, the gauche effect, an attraction between vicinal electron-withdrawing groups, can dictate the preferred dihedral angles. In systems like 3-fluoro-1,2-propanediol, the conformational preference is dictated by predominant hyperconjugative interactions rather than intramolecular hydrogen bonds. fapesp.br This suggests that for this compound, the conformation is likely a result of stabilizing hyperconjugative interactions, such as those between the C-H or C-C bond orbitals and the antibonding orbitals of the C-F and C-S bonds (σ → σ*), which can override other potential interactions.
These fluorine-induced conformational biases also affect how the molecule arranges itself in condensed phases. Intermolecularly, the fluorine atom can participate in non-classical hydrogen bonds (C–H···F) and halogen bonds, while the thiol group is a classic hydrogen bond donor and acceptor. The interplay between these potential interactions, modulated by the electronic influence of fluorine, determines the crystal packing and solution-state aggregation of the compound.
Reactivity of the Aromatic Methyl Group
The methyl group at the 2-position is not merely a passive substituent; its C–H bonds are benzylic and thus activated for a variety of chemical transformations.
The functionalization of the benzylic C(sp³)–H bonds of this compound represents a powerful strategy for molecular diversification. Modern synthetic methods, particularly those employing metallaphotoredox catalysis, have enabled the mild and selective transformation of such bonds. rsc.org These reactions often proceed via the generation of a benzylic radical intermediate.
One common pathway involves a sequential electron transfer/proton transfer (ET/PT) mechanism. rsc.org An excited photocatalyst oxidizes the aromatic ring, forming a radical cation, which is then deprotonated at the methyl group to yield a benzylic radical. This highly reactive intermediate can then be trapped by various radical acceptors to form new C–C or C-heteroatom bonds. For example, photoredox and copper dual catalysis can facilitate Giese-type reactions between the benzylic radical and electron-deficient olefins like enones, yielding γ-aryl ketones. rsc.org
Another approach involves the use of rhodium catalysts to mediate the insertion of a rhodium-bound carbene into a benzylic C–H bond. nih.gov This method allows for the formation of new carbon-carbon bonds under controlled conditions, offering a pathway to more complex molecular architectures.
| Catalytic System | Intermediate | Reaction Type | Potential Product Class |
|---|---|---|---|
| Photoredox / Nickel Dual Catalysis | Benzylic Radical | C–H Arylation | Diarylalkanes |
| Photoredox / Copper Dual Catalysis | Benzylic Radical | Giese Reaction | γ-Aryl Ketones |
| Rhodium Tetracarboxylate | Rh-Imino Carbene | C–H Insertion | Functionalized Toluenes |
Advanced Mechanistic Investigations
A deeper understanding of the reactivity of this compound requires detailed mechanistic studies to map out reaction pathways, identify transient species, and analyze the energetics of these transformations.
Mechanistic elucidation often begins with experiments designed to detect key intermediates. In the context of benzylic functionalization, the involvement of radical species can be probed using radical trapping agents like TEMPO. The absence of product formation in the presence of TEMPO provides strong evidence for a radical-mediated pathway. whiterose.ac.uk
For photoredox-catalyzed reactions, the proposed mechanism typically involves the following steps:
Excitation: A photocatalyst absorbs visible light and reaches an excited state.
Single Electron Transfer (SET): The excited photocatalyst engages in SET with the substrate, in this case, the fluoro-methyl-benzenethiol derivative, to generate a radical cation.
Deprotonation: A mild base removes a proton from the benzylic methyl group to form a neutral benzylic radical.
Radical Trapping: The benzylic radical reacts with another species in the reaction mixture (e.g., an activated olefin or an organometallic complex).
Product Formation and Catalyst Regeneration: The newly formed radical intermediate undergoes further steps (e.g., reduction and protonation or reductive elimination) to yield the final product and regenerate the photocatalyst's ground state, completing the catalytic cycle.
Kinetic studies are essential for quantifying reaction rates and understanding the factors that influence them. In reactions involving fluorinated thiols, kinetics can be monitored using techniques like ¹⁹F NMR spectroscopy, which allows for the direct observation of the fluorine-containing starting material and products. researchgate.net Such studies have shown that solvent polarity can have a profound impact on reaction rates; for instance, polar aprotic solvents like DMF often lead to faster reaction rates compared to less polar solvents like THF in para-fluoro thiol reactions. researchgate.net
Complementing experimental kinetics, computational chemistry provides invaluable insights into reaction mechanisms. Transition state theory and Density Functional Theory (DFT) calculations can be employed to model the entire reaction coordinate. researchgate.net These methods allow for the calculation of activation energies and the visualization of transition state structures. By analyzing the geometry and electronic structure of the transition state, chemists can understand the key interactions that stabilize or destabilize it, thereby controlling the reaction's feasibility and selectivity. This analysis is critical for optimizing reaction conditions and for the rational design of new catalysts and synthetic methodologies.
Advanced Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
¹H NMR for Proton Environment Analysis
In the ¹H NMR spectrum of 3-Fluoro-2-methylbenzenethiol, distinct signals are expected for the aromatic protons, the methyl protons, and the thiol proton. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of the substituents on the benzene (B151609) ring. The fluorine atom, being highly electronegative, will exert a significant influence on the chemical shifts of adjacent protons through space and through bonds.
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| SH | 1.0 - 3.0 | Singlet (broad) | N/A |
| CH₃ | 2.0 - 2.5 | Singlet or Doublet (due to coupling with F) | Small J(H,F) if observable |
| Ar-H (H4) | 6.8 - 7.2 | Doublet of doublets | J(H,H) and J(H,F) |
| Ar-H (H5) | 6.8 - 7.2 | Triplet or Doublet of doublets | J(H,H) |
| Ar-H (H6) | 6.8 - 7.2 | Doublet of doublets | J(H,H) and J(H,F) |
Aromatic Protons: The three aromatic protons will appear in the range of 6.8-7.2 ppm. Their specific chemical shifts and multiplicities will be determined by their position relative to the fluorine, methyl, and thiol groups. Coupling between adjacent protons (ortho, meta) and coupling to the fluorine atom will result in complex splitting patterns, likely doublet of doublets or triplets.
Methyl Protons: The methyl group protons are expected to resonate between 2.0 and 2.5 ppm. A potential through-space coupling to the adjacent fluorine atom could result in a doublet.
Thiol Proton: The thiol proton (SH) typically appears as a broad singlet in the region of 1.0-3.0 ppm. Its chemical shift can be highly variable and is dependent on concentration and solvent.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. The fluorine atom will have a significant impact on the chemical shifts of the carbon atoms in the benzene ring, with the carbon directly bonded to fluorine (C3) showing a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹J(C,F)).
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (ppm) | Expected Coupling to Fluorine |
| CH₃ | 15 - 25 | Possible small coupling |
| C1 (C-SH) | 125 - 135 | Yes (³J(C,F)) |
| C2 (C-CH₃) | 130 - 140 | Yes (²J(C,F)) |
| C3 (C-F) | 155 - 165 | Yes (¹J(C,F)) |
| C4 | 115 - 125 | Yes (²J(C,F)) |
| C5 | 120 - 130 | Yes (³J(C,F)) |
| C6 | 125 - 135 | Yes (⁴J(C,F)) |
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom bonded to the fluorine (C3) is expected to be significantly downfield (155-165 ppm) and will exhibit a large one-bond coupling constant. The other aromatic carbons will show smaller couplings to the fluorine depending on their proximity.
Methyl Carbon: The methyl carbon is expected to appear in the aliphatic region of the spectrum (15-25 ppm).
¹⁹F NMR for Fluorine Environment and Coupling Phenomena
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. In this compound, a single resonance is expected. This signal will be split by coupling to nearby protons, particularly the ortho protons on the aromatic ring. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and characterizing fluorinated compounds.
Expected ¹⁹F NMR Data:
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Ar-F | -110 to -140 | Multiplet |
The chemical shift is referenced to a standard such as CFCl₃.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, helping to identify which aromatic protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C1, C2, and C3) by observing their correlations with the methyl and aromatic protons.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₇H₇FS, HRMS is essential for confirming its identity.
Expected HRMS Data:
| Parameter | Value |
| Molecular Formula | C₇H₇FS |
| Calculated Exact Mass | 142.0252 |
| Expected Measurement | [M+H]⁺, [M]⁺, or [M-H]⁻ |
An experimental HRMS measurement that matches the calculated exact mass to within a few parts per million would provide strong evidence for the elemental formula of the compound. This technique is instrumental in distinguishing between isomers and confirming the successful synthesis of the target molecule.
Fragmentation Pathway Analysis
Upon electron ionization, the molecular ion ([M]⁺•) of this compound (C₇H₇FS) would be expected at an m/z corresponding to its molecular weight (approximately 142.19 g/mol ). The subsequent fragmentation is likely to proceed through several key pathways driven by the relative stability of the resulting ions and neutral losses.
A primary fragmentation event would likely involve the loss of the hydrogen atom from the thiol group, leading to a stable [M-H]⁺ ion. Another significant pathway could involve the cleavage of the C-S bond, resulting in the loss of a sulfhydryl radical (•SH) to form a fluorotoluene cation.
Further fragmentation could involve the benzylic cleavage of a hydrogen radical from the methyl group to form a fluorothiobenzyl cation. The aromatic ring itself can undergo cleavage, although this typically requires higher energy. Common losses from substituted benzene rings include the elimination of small neutral molecules like acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) if a nitrogen were present. In this case, rearrangements and subsequent loss of fluorinated or sulfur-containing fragments might occur.
Table 1: Predicted Major Mass Spectrometry Fragments for this compound
| Predicted Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|
| [C₇H₆FS]⁺ | H• | Loss of thiol hydrogen |
| [C₇H₇F]⁺ | •SH | Cleavage of the C-S bond |
| [C₇H₆FS]⁺ | H• | Benzylic hydrogen loss from the methyl group |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
The infrared (IR) spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct functional groups. libretexts.orglibretexts.orgpressbooks.pub The presence of aromatic, thiol, methyl, and fluoro substituents will each contribute to the complexity of the spectrum.
Key expected absorptions include:
S-H Stretch: A weak to medium intensity band is anticipated in the region of 2550-2600 cm⁻¹, which is characteristic of the thiol S-H stretching vibration.
Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹) are indicative of the C-H stretching vibrations within the benzene ring. libretexts.org
Aliphatic C-H Stretch: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several medium to strong bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-F Stretch: A strong absorption band, characteristic of the C-F stretching vibration, is predicted to be in the 1200-1300 cm⁻¹ range. The exact position can be influenced by the aromatic system. researchgate.net
C-S Stretch: A weaker absorption for the C-S stretch is typically observed in the 600-800 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring will appear as strong bands in the 675-900 cm⁻¹ region, and their exact positions can help confirm the substitution pattern. libretexts.org
Table 2: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Thiol | S-H Stretch | 2550 - 2600 | Weak to Medium |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |
| Methyl Group | C-H Stretch | 2850 - 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |
| Fluoro Group | C-F Stretch | 1200 - 1300 | Strong |
| Thiol | C-S Stretch | 600 - 800 | Weak to Medium |
Raman Spectroscopy
Raman spectroscopy, which relies on inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. The Raman spectrum of this compound would provide information on the non-polar bonds and symmetric vibrations of the molecule. Aromatic thiols are known to be excellent surface-enhanced Raman scattering (SERS) probes, suggesting that the molecule would yield a well-defined Raman spectrum. rsc.org
Expected Raman-active modes would include:
S-H Stretch: The S-H stretching vibration, while weak in the IR, can sometimes be more prominent in the Raman spectrum, appearing around 2550-2600 cm⁻¹.
Ring Breathing Modes: The symmetric "breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, typically gives rise to a strong and sharp Raman band. For substituted benzenes, this is often found in the 990-1010 cm⁻¹ region.
C-S Stretch: The C-S stretching vibration around 600-800 cm⁻¹ is often more easily observed in Raman than in IR spectroscopy.
Aromatic C=C and C-H vibrations: The aromatic C=C and C-H stretching and bending modes will also be present, often with different relative intensities compared to the IR spectrum.
X-ray Crystallography and Solid-State Characterization
The solid-state structure, including molecular conformation and intermolecular interactions, can be definitively determined through X-ray crystallography.
Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. unimi.itmdpi.com This technique allows for the measurement of bond lengths, bond angles, and torsion angles with high precision, providing an unambiguous determination of the molecule's absolute structure and conformation in the solid state. mdpi.comisuct.ru
As of this writing, a search of crystallographic databases indicates that the single crystal structure of this compound has not been reported. If suitable single crystals were to be grown, SC-XRD analysis would provide critical data, including:
Crystal System and Space Group: Defining the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise dimensions of the repeating unit of the crystal.
Molecular Conformation: The exact spatial arrangement of the fluoro, methyl, and thiol groups relative to the benzene ring. This would resolve any ambiguity about the preferred rotational conformers in the solid state.
Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from the results of an SC-XRD experiment. scirp.orgscirp.orgbuketov.edu.kz Since the crystal structure for this compound is not currently available, a Hirshfeld analysis cannot be performed.
However, based on the molecular structure, one can predict the types of intermolecular interactions that would be significant in its crystal packing. A Hirshfeld analysis would be expected to reveal the following key contacts:
H···H Contacts: Given the number of hydrogen atoms, these van der Waals interactions would likely constitute the largest portion of the Hirshfeld surface area. researchgate.net
H···F/F···H Contacts: Weak hydrogen bonding between the fluorine atom and hydrogen atoms on neighboring molecules would be expected.
H···S/S···H Contacts: The thiol group can act as a weak hydrogen bond donor (S-H···X) and acceptor (X-H···S), leading to these types of interactions.
C···H/H···C Contacts: These interactions are common in the packing of aromatic molecules. buketov.edu.kz
π-π Stacking: Interactions between the π-systems of adjacent benzene rings could also play a role in the crystal packing, which would be visualized in the Hirshfeld analysis. researchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetylene |
| Hydrogen Cyanide |
Chromatographic and Separation Techniques in Research
Chromatographic techniques are powerful tools for separating the components of a mixture and for the purification of specific compounds. In the context of this compound research, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are central to its analytical characterization. These methods are routinely employed to monitor reaction progress, identify impurities, and quantify the compound in various matrices.
Due to the limited availability of specific published research on the chromatographic separation of this compound, the following sections provide an overview of the principles of each technique and present illustrative tables with hypothetical data. This data is representative of what could be expected from such analyses based on the compound's structure and the typical methodologies applied to similar aromatic thiols.
Gas Chromatography-Mass Spectrometry is a premier analytical method for the separation and identification of volatile and thermally stable compounds. In a typical GC-MS analysis of this compound, the compound would be vaporized and introduced into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, would transport the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column's inner surface.
Following separation in the gas chromatograph, the eluted molecules enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which results in the formation of a molecular ion and a series of characteristic fragment ions. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and confirmation of the compound's identity. The molecular ion peak would confirm the molecular weight, while the fragmentation pattern would provide evidence of the compound's structure, including the presence of the fluoro, methyl, and thiol groups on the benzene ring.
Hypothetical GC-MS Data for this compound
| Parameter | Value/Description |
| GC Instrument | Agilent 7890A or similar |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| MS Instrument | Agilent 5975C or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-300 amu |
| Hypothetical Retention Time | 8.52 min |
| Hypothetical m/z Fragments | 142 (M+), 141 (M-H)+, 127 (M-CH3)+, 109 (M-SH)+, 96 |
This table is interactive. Users can sort columns by clicking on the headers.
High-Performance Liquid Chromatography is a versatile separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally unstable. For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.
The sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase carries the sample through the column at high pressure. Separation occurs based on the analyte's affinity for the stationary versus the mobile phase. Compounds with higher polarity will elute earlier, while more nonpolar compounds will be retained longer by the stationary phase.
Detection of aromatic thiols like this compound can be achieved using a UV-Vis detector, as the benzene ring is a chromophore. For enhanced sensitivity and selectivity, derivatization of the thiol group with a fluorescent tag could be performed prior to analysis, allowing for fluorescence detection. The retention time under specific conditions is a key identifier for the compound, while the peak area is proportional to its concentration, enabling quantitative analysis.
Hypothetical HPLC Data for this compound
| Parameter | Value/Description |
| HPLC Instrument | Agilent 1260 Infinity II or similar |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Hypothetical Retention Time | 4.78 min |
This table is interactive. Users can sort columns by clicking on the headers.
Lack of Specific Research Data for this compound Hinders In-Depth Computational Analysis
A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical modeling investigations specifically focused on the chemical compound this compound. Despite the existence of advanced computational chemistry methods, detailed studies concerning this particular molecule's quantum chemical properties, molecular dynamics, and reaction mechanisms have not been published in accessible scholarly sources.
Therefore, the generation of a detailed article strictly adhering to the requested outline on the computational chemistry and theoretical modeling of this compound is not currently feasible. Constructing such an article would require specific data from dedicated research, which is not present in the current body of scientific literature.
General computational methodologies that could be applied to study this molecule are well-established. These include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT), Ab initio, and semi-empirical approaches are standard for investigating molecular properties.
Geometry Optimization and Conformational Analysis: These calculations would determine the most stable three-dimensional structure of the molecule, including the orientation of the thiol (-SH) group relative to the fluoro and methyl substituents on the benzene ring.
Electronic Structure Analysis: This would involve calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps to understand the molecule's electronic transitions and reactivity. The Molecular Electrostatic Potential (MEP) would map charge distributions, indicating sites susceptible to electrophilic or nucleophilic attack.
Prediction of Spectroscopic Parameters: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies, which are invaluable for interpreting experimental spectroscopic data and confirming molecular structure.
Molecular Dynamics (MD) Simulations: MD simulations could provide insights into the conformational dynamics and stability of this compound over time, especially in different solvent environments.
Reaction Mechanism Computational Studies: Should this molecule be involved in chemical reactions, computational studies could elucidate the step-by-step mechanism, identify transition states, and calculate activation energies, providing a deeper understanding of its reactivity.
Computational Chemistry and Theoretical Modeling Investigations
Prediction of Reactivity and Selectivity in Organic Transformations
Computational models are invaluable for predicting the reactivity and selectivity of organic molecules. For 3-Fluoro-2-methylbenzenethiol, this would involve assessing its behavior in various organic transformations.
Reactivity: The reactivity of the thiol group can be assessed by calculating properties like the pKa of the S-H bond and the nucleophilicity of the sulfur atom. rsc.org The electronic effects of the fluoro and methyl groups on the benzene (B151609) ring will modulate these properties. The reactivity of the aromatic ring towards electrophilic substitution can be predicted by analyzing the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov
Selectivity: In reactions where multiple products are possible (regioselectivity or stereoselectivity), computational chemistry can predict the most likely outcome. For electrophilic aromatic substitution on this compound, calculations can determine the relative activation energies for attack at the different available positions on the ring. The position with the lowest activation energy will be the kinetically favored product. nih.gov The directing effects of the fluoro (ortho-, para-directing) and methyl (ortho-, para-directing) groups would be quantitatively evaluated in this manner.
Solvation Models and Solvent Effects in Theoretical Investigations
Reactions are typically carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational solvation models are used to account for these effects. These models can be broadly categorized into explicit and implicit models.
Explicit Solvation: A number of individual solvent molecules are included in the calculation. This approach is computationally expensive but can capture specific solute-solvent interactions like hydrogen bonding.
Implicit Solvation: The solvent is modeled as a continuous medium with a characteristic dielectric constant. acs.org Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.org
Hypothetical Solvent Effects on the Activation Energy of a Reaction of this compound
| Solvent | Dielectric Constant | Calculated ΔG‡ (kcal/mol) |
| Gas Phase | 1.0 | 28.5 |
| Toluene (B28343) | 2.4 | 26.3 |
| Dichloromethane | 8.9 | 24.1 |
| Acetonitrile (B52724) | 37.5 | 22.8 |
| Water | 78.4 | 21.5 |
Applications As a Key Intermediate and Building Block in Advanced Organic Synthesis
Role in Complex Molecular Architecture Synthesis
The distinct arrangement of substituents in 3-fluoro-2-methylbenzenethiol makes it a valuable precursor for the synthesis of intricate molecular structures. The thiol group provides a reactive handle for a variety of transformations, including nucleophilic substitution, addition, and metal-catalyzed cross-coupling reactions, while the fluoro and methyl groups influence the electronic properties and steric environment of the aromatic ring, thereby guiding the regioselectivity of subsequent reactions.
The synthesis of fluorinated aromatic scaffolds is a cornerstone of modern medicinal and materials chemistry, and compounds like this compound are pivotal in this endeavor. chimia.ch The thiol functionality can be readily converted into a thioether, sulfoxide, or sulfone, each of which can serve as a key linkage in more complex aromatic systems. For instance, the reaction of this compound with various electrophiles can lead to the formation of a diverse array of substituted thioethers, which can then undergo further functionalization.
One of the key reactions for building complex aromatic scaffolds is the nucleophilic aromatic substitution (SNAr) reaction. acs.orgnih.gov While the fluorine atom in this compound is not activated for direct displacement, the thiol group can participate in SNAr reactions with highly electron-deficient aromatic rings. More commonly, the thiol group can be used in transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann-type couplings, to form C-S bonds with aryl halides or pseudohalides. This approach allows for the modular construction of complex biaryl thioethers and other extended aromatic systems.
The following table illustrates the potential of this compound in the synthesis of various fluorinated aromatic scaffolds through different reaction types.
| Scaffold Type | Reaction Type | Potential Product Structure |
| Diaryl Thioether | Buchwald-Hartwig C-S Coupling | 3-Fluoro-2-methylphenyl-S-Aryl |
| Aryl Alkyl Thioether | Nucleophilic Substitution | 3-Fluoro-2-methylphenyl-S-Alkyl |
| Benzothiophene | Intramolecular Cyclization | Substituted Fluoromethylbenzothiophene |
Note: The product structures are generalized representations.
Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netresearchgate.net this compound is a valuable precursor for the synthesis of a variety of sulfur-containing heterocycles. The thiol group, being a strong nucleophile, can readily participate in cyclization reactions to form rings.
For example, it can be used in the synthesis of fluorinated benzothiophenes, which are important structural motifs in many biologically active molecules. This can be achieved through various synthetic strategies, such as the reaction of the thiophenol with an α-haloketone followed by intramolecular cyclization. Furthermore, this compound can be employed in multicomponent reactions to construct more complex heterocyclic systems in a single step. The fluorine and methyl substituents on the benzene (B151609) ring can influence the reactivity and regioselectivity of these cyclization reactions, allowing for the synthesis of specific isomers. The incorporation of fluorine into these heterocyclic systems is particularly desirable as it can significantly enhance their biological activity and metabolic stability. researchgate.netdntb.gov.ua
Intermediacy in Fluorine-Containing Bioactive Compound Synthesis
The unique structural features of this compound make it a highly valuable intermediate in the synthesis of fluorine-containing bioactive compounds. The strategic placement of the fluorine atom can lead to improved pharmacological profiles of the final drug or agrochemical candidates. nbinno.comsinoshiny.comsinoshiny.com
In the pharmaceutical industry, the introduction of fluorine into drug candidates is a well-established strategy to enhance their efficacy and pharmacokinetic properties. nbinno.comsinoshiny.com this compound can serve as a key building block for the synthesis of novel pharmaceutical agents. The thiol group can be used to link the fluorinated aromatic moiety to other parts of the drug molecule, while the fluorine atom can modulate properties such as lipophilicity, metabolic stability, and binding affinity to the target protein.
For instance, fluorinated thiophenol derivatives have been utilized in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. The specific substitution pattern of this compound could be exploited to synthesize targeted therapies with improved selectivity and reduced off-target effects.
Similar to the pharmaceutical sector, the agrochemical industry heavily relies on organofluorine chemistry to develop new and effective pesticides. researchgate.netrhhz.net The incorporation of fluorine can enhance the biological activity, metabolic stability, and environmental profile of agrochemicals. nih.gov this compound can be a valuable intermediate for the synthesis of novel fungicides, herbicides, and insecticides.
The fluorinated thiophenyl moiety can be incorporated into various agrochemical scaffolds to improve their performance. For example, it could be used to synthesize new thioether-containing pesticides with enhanced potency and a more favorable toxicological profile. The presence of the fluorine atom can also help to overcome resistance mechanisms in target pests.
While the direct application of this compound in radiopharmaceutical synthesis is not extensively documented, the thiol group offers a potential site for the attachment of chelating agents for radiometals or for direct labeling with certain radionuclides. thno.orgmdpi.com The development of radiopharmaceuticals often involves the modification of bioactive molecules with a radionuclide for imaging or therapeutic purposes. mewburn.com
Thiols are known to have a strong affinity for certain radiometals and can also be used in click chemistry reactions for radiolabeling. thno.org Therefore, this compound could potentially serve as a precursor for the synthesis of fluorinated radiotracers for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, although this application would require further research and development. The role of thiols in radioprotection is also an area of study. nih.govnih.gov
Contribution to Materials Science Research
The incorporation of fluorine atoms into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electronic properties. Aromatic thiols, particularly those containing fluorine, are of interest as monomers or precursors for high-performance polymers such as poly(aryl thioether)s.
Precursors for Novel Polymeric Materials with Enhanced Properties
While direct research on the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the broader class of fluorinated aromatic thiols is recognized for its potential in creating advanced polymeric materials. The synthesis of fluorinated poly(aryl thioethers) through organocatalyzed nucleophilic aromatic substitution of silyl-protected dithiols represents a highly efficient route to these materials. nih.gov This method, which proceeds rapidly at room temperature with low catalyst loadings, is effective for various perfluorinated or highly activated aryl monomers. nih.gov
Fluorinated polymers, in general, are known for their desirable properties, including increased hydrophobicity and thermal stability. researchgate.net The synthesis of fluorinated poly(aryl thioethers) has been explored as a means to develop high-performance materials that exhibit excellent physical properties, comparable to their poly(aryl ether) counterparts. nih.gov The use of silyl-protected thiols in these syntheses can generate a thiolate nucleophile, which is a key step in the polymerization process. researchgate.net
Although specific studies detailing the polymerization of this compound are scarce, its structure suggests it could serve as a monomer or a chain-terminating agent in the synthesis of fluorinated poly(thioether)s. The presence of the fluorine and methyl groups could be used to fine-tune the properties of the resulting polymer, such as its solubility, thermal behavior, and chemical resistance.
Investigational Role in Catalysis Research
The field of catalysis often utilizes ligands to modulate the activity and selectivity of metal centers. Thiolate ligands, derived from thiols, are known to coordinate with a variety of transition metals. wikipedia.org The electronic properties of these ligands can be significantly influenced by the substituents on the aromatic ring.
The introduction of fluorine atoms into ligands can have a profound effect on the physical and chemical properties of the resulting metal complexes. nsf.gov Fluorinated ligands can enhance the thermal and oxidative stability of complexes and influence their catalytic activity. nsf.gov For instance, metal-ligand cooperation involving thiolates has been explored in hydrogenation and dehydrogenation reactions. nih.gov
While there is no specific research detailing the use of this compound as a ligand in catalysis, its structure is amenable to coordination with metal centers. The fluorine atom, being highly electronegative, would influence the electron density on the sulfur atom, thereby affecting the strength and nature of the metal-sulfur bond. This modulation of electronic properties could be harnessed to develop novel catalysts for specific organic transformations. The steric bulk provided by the adjacent methyl group could also play a role in controlling the stereoselectivity of catalytic reactions. Research into the coordination chemistry of fluorinated thiophenol-based ligands is an active area, with potential applications in catalysis. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
